![molecular formula C28H29N3O4 B2612293 1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 862828-59-9](/img/structure/B2612293.png)
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a type of lactam (a cyclic amide). Lactams are found in many biologically active compounds. The molecule also contains a benzimidazole group, which is a type of heterocyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The benzimidazole group is a fused ring system that is planar and aromatic. The pyrrolidin-2-one group is a five-membered ring with a carbonyl (C=O) and a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The carbonyl group in the pyrrolidin-2-one ring could potentially undergo reactions such as nucleophilic addition or reduction. The benzimidazole group might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. Factors that could influence its properties include its size, shape, charge distribution, and the polarity of its functional groups .科学的研究の応用
Novel Compound Synthesis
Research efforts have been dedicated to the synthesis of analogs and derivatives that share structural similarities with the target compound, focusing on the exploration of their synthetic pathways and chemical properties. For instance, the synthesis of benzimidazole derivatives has been a subject of interest, demonstrating the versatility and potential applications of these compounds in pharmaceutical and material science (Singh & Lesher, 1991; Mohammadpoor-Baltork et al., 2007).
Material Science Applications
Compounds with structural features similar to the target have been utilized in the development of novel materials, such as polyimides, which are known for their excellent thermal stability and solubility in various solvents. This underscores the potential of such compounds in the creation of high-performance materials (Ghaemy & Alizadeh, 2009).
Pharmaceutical Research
Benzimidazole derivatives, for example, have been synthesized and evaluated for their anti-inflammatory and anti-ulcerogenic activities, suggesting the therapeutic potential of compounds within this chemical class. Such studies indicate the possibility of discovering novel treatments for inflammation and related conditions (El-Nezhawy et al., 2013).
Photo-Physical Studies
Explorations into the photo-physical properties of related compounds, including their absorption-emission characteristics and the effects of solvent polarity, reveal the potential for applications in fluorescent materials and sensors (Padalkar et al., 2011). This area of research holds promise for the development of novel diagnostic tools and materials with unique optical properties.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-33-22-13-14-26(34-2)25(18-22)31-19-20(17-27(31)32)28-29-23-11-6-7-12-24(23)30(28)15-8-16-35-21-9-4-3-5-10-21/h3-7,9-14,18,20H,8,15-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFZDGBXVWXBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2612211.png)

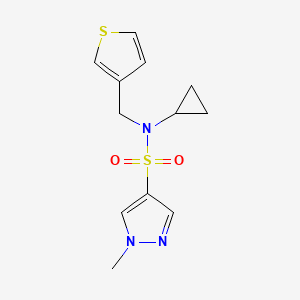
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2612215.png)
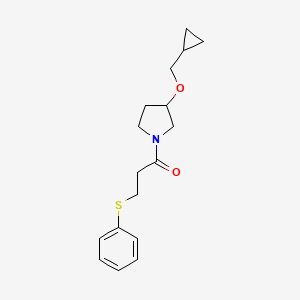

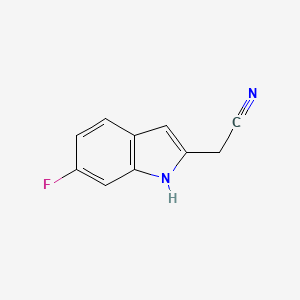
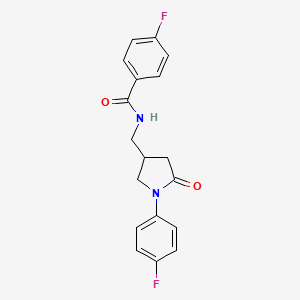
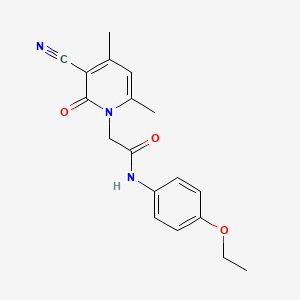


![3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2612229.png)
![2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2612230.png)
